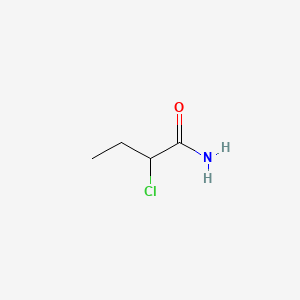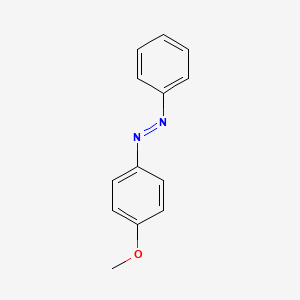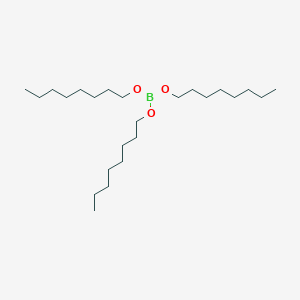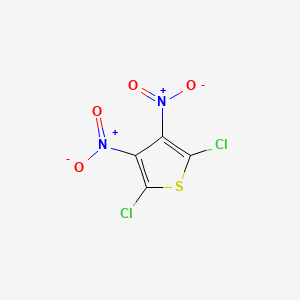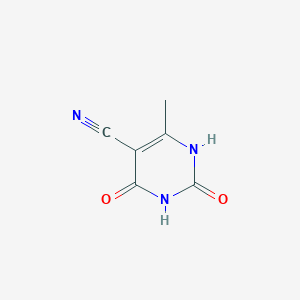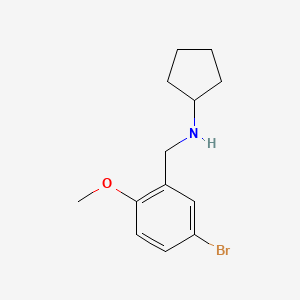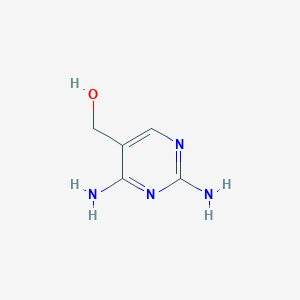
2,4-Diamino-5-pyrimidinemethanol
Overview
Description
2,4-Diamino-5-pyrimidinemethanol is an organic compound with the molecular formula C5H8N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two amino groups at positions 2 and 4, and a hydroxymethyl group at position 5 on the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2,4-Diamino-5-pyrimidinemethanol is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, is an important drug target in anti-tuberculosis drug development .
Mode of Action
this compound interacts with its target, Mtb-DHFR, at a specific binding site known as the glycerol (GOL) binding site . This site is considered useful for improving the selectivity of the compound towards human dihydrofolate reductase . The compound’s interaction with the GOL binding site inhibits the function of Mtb-DHFR, thereby disrupting the synthesis of nucleotides.
Biochemical Pathways
The inhibition of Mtb-DHFR by this compound affects the folate pathway, which is crucial for the synthesis of nucleotides . This disruption in the folate pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair. As a result, the growth and proliferation of Mycobacterium tuberculosis are hindered .
Pharmacokinetics
It is known that the compound’s hydrophilicity is crucial for its ability to cross the cell wall of mycobacterium tuberculosis .
Result of Action
The inhibition of Mtb-DHFR by this compound results in a disruption of nucleotide synthesis, leading to a halt in the growth and proliferation of Mycobacterium tuberculosis . This makes this compound a potential candidate for anti-tuberculosis drug development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilicity is a key factor in its ability to cross the cell wall of Mycobacterium tuberculosis . Therefore, changes in the hydrophilic environment could potentially affect the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
The 2,4-Diamino-5-pyrimidinemethanol has been found to interact with enzymes such as dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme contains a glycerol (GOL) binding site, which is a useful site to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound, with its 2,4-diaminopyrimidine core, can occupy the glycerol binding site with proper hydrophilicity for cell entry .
Cellular Effects
The compound’s interaction with mt-DHFR can influence various cellular processes. By inhibiting mt-DHFR, this compound can potentially disrupt the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . This disruption can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically with the GOL binding site of mt-DHFR . This binding can lead to the inhibition of the enzyme, thereby disrupting the folate pathway and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-5-pyrimidinemethanol typically involves the reduction of 2,4-diamino-5-pyrimidinecarboxaldehyde. One common method includes the use of sodium tetrahydroborate in methanol at room temperature, followed by the addition of water to the reaction mixture . This method yields the desired product with a moderate yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-5-pyrimidinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The compound itself is typically synthesized via reduction reactions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium tetrahydroborate is commonly used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products:
Oxidation: 2,4-Diamino-5-pyrimidinecarboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diamino-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
Comparison: 2,4-Diamino-5-pyrimidinemethanol is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other diaminopyrimidine derivatives .
Properties
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDZZHAZMNJFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304352 | |
| Record name | 2,4-Diamino-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42310-45-2 | |
| Record name | 42310-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


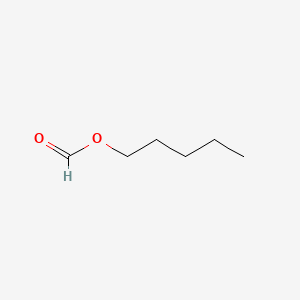
![2-(pyridin-2-yl)benzo[d]thiazole](/img/structure/B1581599.png)
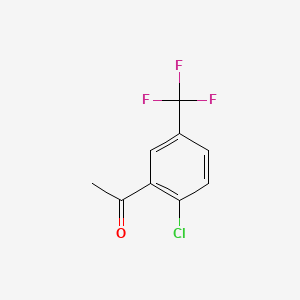

![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)
![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)
